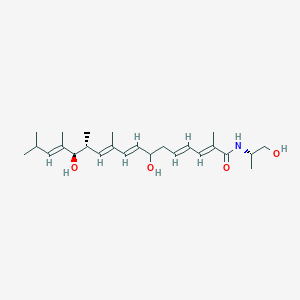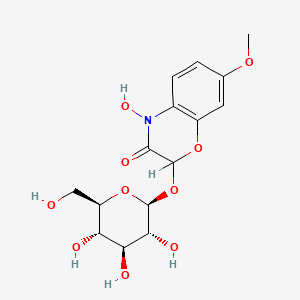
4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIMBOA glucoside is a cyclic hydroxamic acid that is DIMBOA attached to a beta-D-glucopyranosyl residue at position 2 via a glycosidic linkage. It has a role as a plant metabolite. It is a cyclic hydroxamic acid, a benzoxazine and a beta-D-glucoside. It derives from a DIMBOA.
Wissenschaftliche Forschungsanwendungen
Presence in Plants
Research has identified 1,4-Benzoxazine derivatives, including glucosides like 2-(2-hydroxy-7-methoxy-1,4-benzoxazin-3-one)β-D-glucopyranoside, in various plants such as corn, rye, wheat, and Coix Lachryma Jobi seedlings. These compounds appear in redox pairs and their relationship varies with the physiological conditions of the plant tissue (Hofman & Hofmanová, 1969).
Isolation from Plant Sources
The compound has been isolated from the roots of corn plants, identified through techniques like infrared, mass, nuclear magnetic resonance, and ultraviolet spectrophotometry (Gahagan & Mumma, 1967).
Biological Properties and Synthesis
Benzoxazinone derivatives exhibit biological properties like phytotoxicity, antimicrobial, antifeedant, antifungal, and insecticidal properties. These properties, along with methods for their synthetic obtention, have been a subject of research, highlighting their potential agronomic utility (Macias et al., 2006).
Inhibition of Glycosidases
Benzoxazine-based aglycones, including derivatives of this compound, have shown significant inhibition of glucosidase, suggesting their potential application in the treatment of type 2 diabetes (Bharathkumar et al., 2014).
Extraction and Quantification in Plants
Methods for the extraction and quantification of benzoxazinone derivatives in plants have been developed, demonstrating the effectiveness of pressurized liquid extraction and liquid chromatography-electrospray mass spectrometry (Villagrasa et al., 2006).
Role in Plant Defense
The compound's role in plant defense against insects, as well as its detoxification mechanisms in specialized insects, has been studied, providing insights into plant-insect interactions (Sasai et al., 2009).
Eigenschaften
CAS-Nummer |
18607-79-9 |
|---|---|
Produktname |
4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside |
Molekularformel |
C15H19NO10 |
Molekulargewicht |
373.31 g/mol |
IUPAC-Name |
4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15?/m1/s1 |
InChI-Schlüssel |
WTGXAWKVZMQEDA-XGHDNVSXSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonyme |
2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one 2-O-glucoside 2-O-glucopyranosyl-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one DIMBOA-glc DIMBOAGlc |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




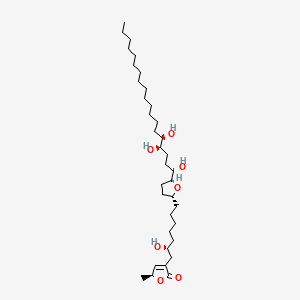

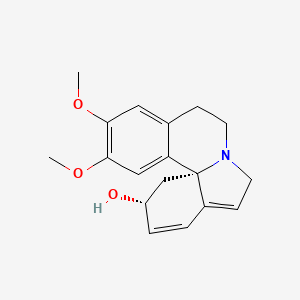

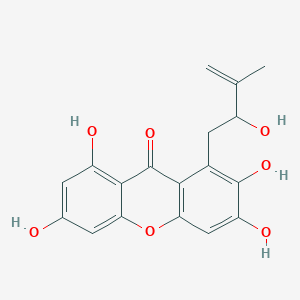
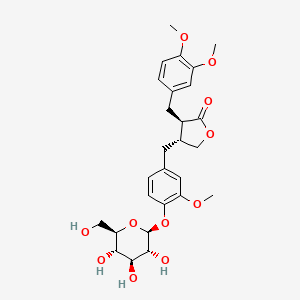


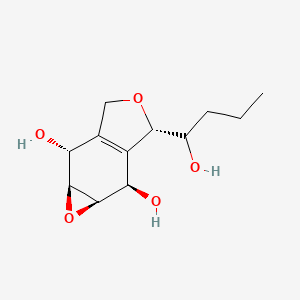
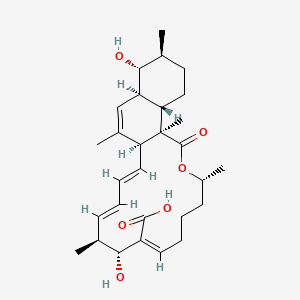
![3,5-diethyl-5-[(E)-4-ethyloct-5-enyl]furan-2-one](/img/structure/B1248135.png)

